Cas no 1246818-68-7 (Meclizine-d8 N,N’-Dioxide)
Meclizine-d8 N,N’-Dioxide Chemical and Physical Properties
Names and Identifiers
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- Meclizine-d8 N,N’-Dioxide
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- Inchi: 1S/C25H29ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19,26H2,1H3/q+2/i14D2,15D2,16D2,17D2
- InChI Key: VDLYZELPUYCLDA-AZGHYOHESA-N
- SMILES: [N+]1(C(C2=CC=C([Cl+2])C=C2)C2=CC=CC=C2)([O-])C([2H])([2H])C([2H])([2H])[N+](CC2=CC=CC(C)=C2)([O-])C([2H])([2H])C1([2H])[2H]
Meclizine-d8 N,N’-Dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M202707-1mg |
Meclizine-d8 N,N’-Dioxide |
1246818-68-7 | 1mg |
$ 345.00 | 2023-04-15 | ||
| TRC | M202707-10mg |
Meclizine-d8 N,N’-Dioxide |
1246818-68-7 | 10mg |
$ 2738.00 | 2023-04-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M202707-1mg |
Meclizine-d8 N,N’-Dioxide |
1246818-68-7 | 1mg |
¥3000.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M202707-10mg |
Meclizine-d8 N,N’-Dioxide |
1246818-68-7 | 10mg |
¥24000.00 | 2023-09-15 |
Meclizine-d8 N,N’-Dioxide Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Meclizine-d8 N,N’-Dioxide
Research Brief on Meclizine-d8 N,N’-Dioxide (CAS: 1246818-68-7): Advances and Applications in Chemical Biology and Medicine
Meclizine-d8 N,N’-Dioxide (CAS: 1246818-68-7) is a deuterated derivative of meclizine, a well-known antihistamine with applications in motion sickness and vertigo. Recent studies have explored its potential as an internal standard in mass spectrometry-based assays, leveraging its isotopic labeling for enhanced analytical precision. This research brief synthesizes the latest findings on its synthesis, characterization, and applications in chemical biology and pharmaceutical research.
The synthesis of Meclizine-d8 N,N’-Dioxide involves deuteration at specific positions to improve metabolic stability and reduce background interference in quantitative analyses. Recent publications highlight optimized synthetic routes that yield high purity (>98%) and isotopic enrichment (>99% d8), critical for its use in pharmacokinetic and pharmacodynamic studies. Advanced techniques such as NMR and LC-MS/MS have been employed to confirm structural integrity and isotopic distribution.
In drug metabolism studies, Meclizine-d8 N,N’-Dioxide has emerged as a robust internal standard for quantifying meclizine and its metabolites in biological matrices. A 2023 study demonstrated its utility in a validated LC-MS/MS method for human plasma analysis, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL with minimal matrix effects. This underscores its role in improving assay reproducibility and compliance with regulatory guidelines for bioanalytical method validation.
Beyond analytical applications, mechanistic studies have investigated the N,N’-dioxide moiety’s influence on meclizine’s pharmacological profile. Computational modeling suggests that the oxidized form may modulate binding affinity to histamine H1 receptors, offering insights into structure-activity relationships. However, in vivo data remain limited, warranting further preclinical evaluation to assess therapeutic potential or toxicity implications.
Industry adoption of Meclizine-d8 N,N’-Dioxide has grown, with commercial suppliers now offering GMP-grade material for clinical trial support. Challenges persist in scaling up synthesis while maintaining isotopic purity, particularly for studies requiring large batches. Collaborative efforts between academia and manufacturers are addressing these bottlenecks through continuous flow chemistry approaches.
Future research directions include exploring its application in stable isotope tracer studies for investigating meclizine’s distribution in the central nervous system. Additionally, the compound’s potential as a probe for oxidative stress-related biomarker discovery is under preliminary investigation, given the N,N’-dioxide group’s redox activity. These developments position Meclizine-d8 N,N’-Dioxide as a versatile tool in translational pharmaceutical research.
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